

Crystalline Structure of Dextromethorphan Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dextromethorphan hydrochloride*

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This technical guide provides a comprehensive overview of the crystalline structure of **dextromethorphan hydrochloride**. Due to the limited availability of public crystallographic data for the hydrochloride salt, this document also presents a detailed analysis of the closely related and well-characterized dextromethorphan hydrobromide monohydrate as a case study. This approach offers valuable insights into the solid-state properties and analytical techniques relevant to dextromethorphan salts.

Dextromethorphan Hydrochloride: Overview and Available Data

Dextromethorphan hydrochloride ($C_{18}H_{25}NO \cdot HCl$) is a salt of the widely used antitussive agent, dextromethorphan.^{[1][2]} While it is used in pharmaceutical preparations, detailed single-crystal X-ray diffraction (SCXRD) data, including unit cell parameters and space group, are not readily available in the public domain. However, some physical and chemical properties have been documented.

A US patent describes **dextromethorphan hydrochloride** as a pure white crystalline powder with a melting point of 125-128 °C.^[3] The patent also outlines its preparation through the neutralization of dextromethorphan base in water, followed by recrystallization.^[3] It is reported to be freely soluble in water at room temperature, as well as soluble in alcohol and chloroform.^[3] Another study details the synthesis of N-CD₃-**dextromethorphan hydrochloride** salt,

which was crystallized from an ethyl acetate-methanol mixture by the addition of n-hexane, yielding crystals with a melting point of 121-123 °C.[4]

Table 1: Physical and Chemical Properties of **Dextromethorphan Hydrochloride**

Property	Value	Source
Molecular Formula	$C_{18}H_{26}ClNO$	[1]
Molecular Weight	307.9 g/mol	[1]
Melting Point	125-128 °C	[3]
Appearance	Pure white crystalline powder	[3]
Solubility	Freely soluble in water, soluble in alcohol and chloroform	[3]

Case Study: Crystalline Structure of Dextromethorphan Hydrobromide Monohydrate

In contrast to the hydrochloride salt, the crystal structure of dextromethorphan hydrobromide monohydrate ($C_{18}H_{25}NO \cdot HBr \cdot H_2O$) is well-documented and serves as an excellent model for understanding the crystallographic properties of dextromethorphan salts.

Crystallographic Data

The crystal structure of dextromethorphan hydrobromide monohydrate has been determined by single-crystal X-ray diffraction. A redetermination of this structure provided precise atomic coordinates and confirmed the absolute configuration of the molecule.

Table 2: Crystallographic Data for Dextromethorphan Hydrobromide Monohydrate

Parameter	Value
CCDC Number	2047035
Empirical Formula	C ₁₈ H ₂₈ BrNO ₂
Formula Weight	370.32
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	7.0417(4)
b (Å)	9.1635(5)
c (Å)	27.3371(15)
Volume (Å ³)	1763.97(17)
Z	4
Temperature (K)	200

Data sourced from a study on the structure redetermination of dextromethorphan hydrobromide monohydrate.

Solid-State Characterization

Beyond single-crystal analysis, techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the bulk properties of a crystalline solid.

- Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline form of a bulk sample. The diffraction pattern is a fingerprint of a specific crystal structure.
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and assess purity. A study on dextromethorphan hydrobromide oral disintegrating tablets reported a sharp endothermic peak at 123.07 °C, corresponding to its melting point.[\[5\]](#)

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the crystallographic analysis of a dextromethorphan salt, based on standard practices and information from related studies.

Crystallization

The formation of high-quality single crystals is a prerequisite for SCXRD.

Protocol for Recrystallization:

- **Dissolution:** Dissolve the dextromethorphan salt in a suitable solvent or solvent mixture (e.g., water, ethanol/water) at an elevated temperature to achieve saturation.
- **Hot Filtration:** If any insoluble impurities are present, perform a hot filtration to remove them.
- **Slow Cooling:** Allow the solution to cool slowly to room temperature. This promotes the growth of larger, more well-defined crystals. Further cooling in a refrigerator or freezer can increase the yield.
- **Crystal Isolation:** Isolate the formed crystals by filtration (e.g., using a Büchner funnel).
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
- **Drying:** Dry the crystals under vacuum or in a desiccator.

Single-Crystal X-ray Diffraction (SCXRD)

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100-200 K) to reduce thermal vibrations and improve data quality. X-rays (e.g., Mo-K α or Cu-K α radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

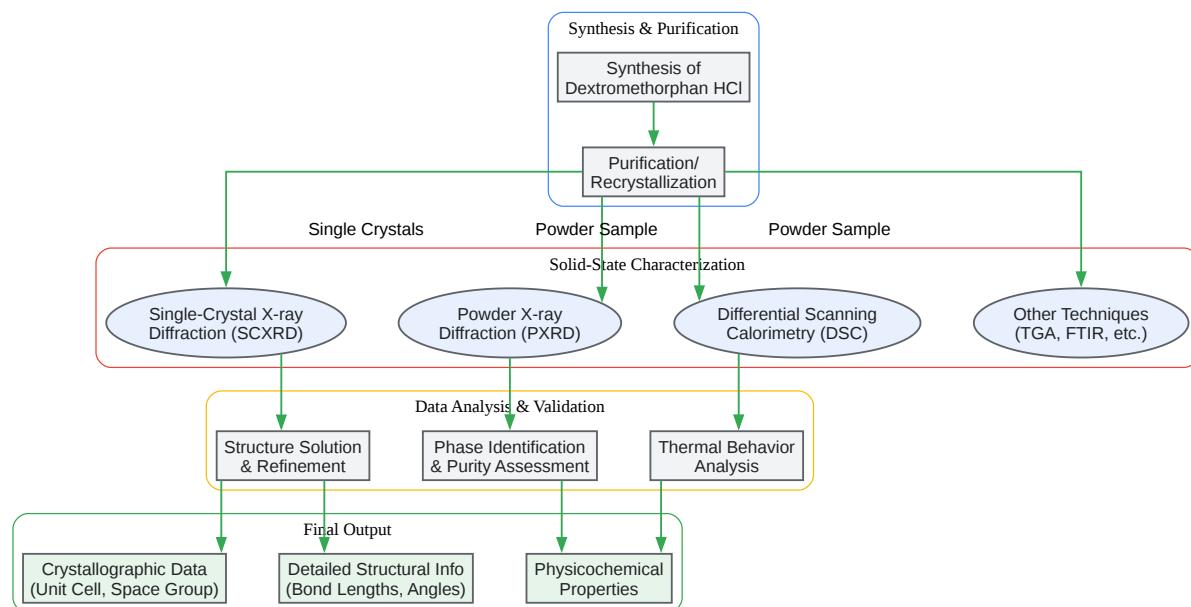
- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

- Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
- Data Acquisition: The sample is placed in a powder X-ray diffractometer. The sample is irradiated with monochromatic X-rays, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.
- Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. This pattern can be compared to reference patterns for phase identification.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the crystallographic characterization of a pharmaceutical salt like **dextromethorphan hydrochloride**.



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Workflow for Crystallographic Characterization.

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